
1-Benzyl-4-(4-methylphenyl)piperidine
Übersicht
Beschreibung
1-Benzyl-4-(4-methylphenyl)piperidine is a piperidine-derived compound featuring a benzyl group at the 1-position and a 4-methylphenyl substituent at the 4-position of the piperidine ring. This structure places it within a class of acetylcholinesterase (AChE) inhibitors investigated for treating neurodegenerative disorders like Alzheimer’s disease (AD). Its design aligns with efforts to optimize AChE inhibition while enhancing selectivity and pharmacokinetic properties .
Vorbereitungsmethoden
The synthesis of 1-Benzyl-4-(4-methylphenyl)piperidine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-piperidone or its hydrochloride salt with benzyl halides. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution process . Another method involves the catalytic hydrogenation of 4-benzylpyridine, which is obtained by reacting 4-cyanopyridine with toluene .
Industrial production methods for this compound may involve large-scale catalytic hydrogenation processes, where the reaction conditions are optimized for high yield and purity. The use of palladium or rhodium catalysts on suitable supports, such as alumina, is common in these processes .
Analyse Chemischer Reaktionen
1-Benzyl-4-(4-methylphenyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the piperidine ring or the benzyl group, resulting in different reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or rhodium on alumina . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-(4-methylphenyl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its role as a monoamine releasing agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-(4-methylphenyl)piperidine involves its interaction with monoamine neurotransmitters. It acts as a monoamine releasing agent with a high selectivity for dopamine and norepinephrine over serotonin. This selectivity is due to its ability to bind to and activate specific transporters and receptors in the brain, leading to the release of these neurotransmitters into the synaptic cleft . Additionally, it functions as a monoamine oxidase inhibitor, which prevents the breakdown of monoamines and prolongs their action .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
Key structural analogues include:
Compound Name | Substituents at Piperidine 4-Position | Key Structural Features |
---|---|---|
1-Benzyl-4-(4-methylphenyl)piperidine | 4-methylphenyl | Methyl group enhances steric bulk |
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | 2-(N-benzoylamino)ethyl | Flexible ethyl linker with benzamide moiety |
Donepezil (E2020) | (5,6-dimethoxy-1-oxoindan-2-yl)methyl | Rigid indanone scaffold |
1-Benzyl-4-(2-phthalimidoethyl)piperidine | 2-phthalimidoethyl | Bulky phthalimide group |
- Flexibility vs. Rigidity: The 4-methylphenyl group in the target compound introduces moderate steric bulk, while analogues like donepezil incorporate rigid indanone scaffolds, which improve AChE binding affinity by reducing conformational entropy .
- Linker Modifications: Derivatives with ethyl linkers (e.g., 2-(N-benzoylamino)ethyl) exhibit flexibility, but rigidification (e.g., donepezil’s indanone) boosts potency .
Pharmacological Activity
AChE Inhibition and Selectivity :
- Donepezil (E2020): IC₅₀ = 5.7 nM with >1,250-fold selectivity for AChE over butyrylcholinesterase (BuChE), attributed to its indanone moiety .
- 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine: Early lead compound with moderate AChE inhibition (IC₅₀ ~100 nM); subsequent rigidification improved potency .
Selectivity Trends :
- Bulky substituents (e.g., phthalimide) reduce BuChE binding, enhancing AChE selectivity .
- The 4-methylphenyl group may balance steric bulk and hydrophobicity, optimizing interactions within the AChE gorge .
Molecular Modeling and QSAR Insights
- CoMFA Studies : Comparative molecular field analysis (CoMFA) of N-benzylpiperidines highlights steric and electrostatic factors governing AChE inhibition. Protonation of the piperidine nitrogen enhances electrostatic interactions with the catalytic site, while substituent bulk modulates access to peripheral binding sites .
- Hypothetical Binding Mode: The 4-methylphenyl group likely occupies the acyl-binding pocket of AChE, analogous to donepezil’s indanone, but with reduced rigidity .
Biologische Aktivität
1-Benzyl-4-(4-methylphenyl)piperidine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C20H23N
- Molecular Weight : 277.40 g/mol
The compound features a piperidine ring substituted with a benzyl group and a para-methylphenyl group, which contributes to its unique biological properties.
The primary mechanism of action for this compound involves its interaction with neurotransmitter systems, particularly:
- Monoamine Releasing Agent : The compound acts as a releasing agent for monoamines, particularly dopamine and norepinephrine, while showing lower affinity for serotonin. This selectivity is attributed to its ability to bind to specific transporters and receptors in the central nervous system (CNS) .
1. Antidepressant Effects
Research indicates that compounds similar to this compound may exhibit antidepressant-like effects through their action on monoamine neurotransmitter systems. Studies have shown that enhancing dopamine and norepinephrine levels can alleviate depressive symptoms .
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that derivatives of piperidine, including this compound, demonstrate significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
Escherichia coli | 0.0039 - 0.025 mg/mL |
3. Antimalarial Potential
This compound has also been investigated for its potential as an antimalarial agent. In vitro studies have shown that certain derivatives exhibit nanomolar activity against Plasmodium falciparum, comparable to established treatments like chloroquine .
Case Study: Dopamine Receptor Interaction
A study focused on the interaction of piperidine derivatives with dopamine receptors highlighted the potential of this compound as a selective antagonist for the dopamine D4 receptor (D4R). This receptor is implicated in various neurological disorders, including Parkinson's disease . The compound demonstrated improved stability in biological systems compared to earlier piperidine analogs.
Pharmacokinetics and Stability
Pharmacokinetic studies revealed that compounds similar to this compound exhibit favorable absorption and distribution profiles in vivo. Specifically, they showed good brain penetration, which is crucial for CNS-targeted therapies .
Q & A
Q. Basic: What are the common synthetic routes for 1-Benzyl-4-(4-methylphenyl)piperidine, and how are reaction conditions optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, benzyl chloride can react with piperidine derivatives under basic conditions to introduce the benzyl group at the 1-position . Optimization includes solvent selection (e.g., CHCl₃/MeOH for improved solubility ), temperature control to minimize side reactions, and catalytic agents (e.g., Pd/C for hydrogenation steps). Yield improvements (e.g., 50–57% in ) are achieved by adjusting stoichiometry and reaction time. Purity is verified via HPLC (retention time: 8.2–9.5 min) and elemental analysis (C, H, N ±0.3% deviation) .
Q. Advanced: How can spectroscopic data discrepancies (e.g., NMR chemical shifts) be resolved for structurally similar piperidine derivatives?
Methodological Answer:
Discrepancies in NMR spectra (e.g., unexpected δH or δC values) require a combination of:
- 2D NMR techniques (HSQC, HMBC) to confirm connectivity .
- Computational modeling (DFT calculations) to predict shifts and compare with experimental data.
- Isotopic labeling (e.g., deuteration) to isolate signal overlaps.
For example, in , distinct δH values for hydroxylated derivatives (14–16) were validated via HMBC correlations between the benzyl group and piperidine ring . Contradictions in missing data (e.g., compound 16’s NMR in ) may necessitate re-synthesis under controlled conditions.
Q. Basic: What in vitro assays are suitable for assessing the biological activity of this compound?
Methodological Answer:
- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., acetylcholinesterase for neurological targets) .
- Receptor binding studies : Radioligand displacement assays (e.g., σ-receptors) with [³H]-ligands to determine Kᵢ values .
- Cell viability assays : MTT or resazurin-based protocols to evaluate cytotoxicity (e.g., cancer cell lines) .
Dose-response curves (0.1–100 µM) and positive controls (e.g., donepezil for enzyme inhibition) are critical for validation.
Q. Advanced: How can researchers design mechanistic studies to resolve conflicting reports on this compound’s neuroprotective vs. pro-apoptotic effects?
Methodological Answer:
- Pathway-specific knockdowns : Use siRNA or CRISPR to silence targets (e.g., Bcl-2 for apoptosis) and observe phenotypic changes .
- Metabolomic profiling : LC-MS/MS to quantify downstream metabolites (e.g., caspase-3 activation markers).
- Dual-activity assays : Compare effects in primary neurons (neuroprotection) vs. glioblastoma cells (pro-apoptotic activity) under identical conditions. Contradictions may arise from cell-type-specific receptor expression .
Q. Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation (LD₅₀ data pending; assume acute toxicity).
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers at 2–8°C, away from oxidizers .
Q. Advanced: How can computational methods predict the binding affinity of this compound to σ-1 receptors?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with σ-1 receptor crystal structures (PDB: 5HK1). Focus on piperidine-benzyl interactions in the hydrophobic pocket .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å).
- Free-energy calculations : MM-PBSA/GBSA to estimate ΔG_bind. Validate with experimental Kᵢ values from radioligand assays .
Q. Basic: How does structural modification at the 4-position (e.g., hydrazinyl vs. hydroxyl groups) alter reactivity?
Methodological Answer:
- Hydrazinyl group (): Participates in condensation reactions (e.g., with ketones to form hydrazones) and acts as a nucleophile in substitutions .
- Hydroxyl group : Enables etherification or esterification but requires protection (e.g., TBS) during synthesis .
Comparative TLC (Rf: 0.3 vs. 0.5 in EtOAc/hexane) and IR (N-H stretch at 3300 cm⁻¹ for hydrazinyl) distinguish reactivity .
Q. Advanced: What strategies mitigate batch-to-batch variability in purity during large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : In-line HPLC monitoring (e.g., Agilent 1260 Infinity II) to track intermediate purity .
- Design of Experiments (DoE) : Optimize parameters (e.g., pH, temperature) via response surface methodology.
- Crystallization control : Use anti-solvent addition (e.g., water in DMSO) to enhance crystal uniformity. ’s HPLC retention time (8.2–9.5 min) ensures <1% impurity .
Q. Basic: What chromatographic methods are validated for quantifying this compound in biological matrices?
Methodological Answer:
- HPLC-UV : C18 column, mobile phase: MeOH/H₂O (70:30), λ = 254 nm. LOD: 0.1 µg/mL .
- LC-MS/MS : ESI+ mode, MRM transition m/z 280 → 123 (CE: 25 eV). Validate with spiked plasma samples (recovery >90%) .
- Sample prep : Solid-phase extraction (C18 cartridges) to remove proteins .
Q. Advanced: How can kinetic studies elucidate the mechanism of oxidation reactions involving the piperidine ring?
Methodological Answer:
- Stopped-flow spectroscopy : Monitor intermediate formation (e.g., nitroxide radicals) at millisecond resolution .
- Isotope effects : Compare k_H/k_D using deuterated analogs to identify rate-determining steps.
- DFT calculations : Map reaction coordinates (e.g., transition states during H abstraction) using Gaussian 16. ’s oxidation with KMnO₄ suggests a radical-mediated pathway .
Eigenschaften
IUPAC Name |
1-benzyl-4-(4-methylphenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N/c1-16-7-9-18(10-8-16)19-11-13-20(14-12-19)15-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTGAWIELAGYOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCN(CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340330 | |
Record name | 1-Benzyl-4-(4-methylphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13314-67-5 | |
Record name | 1-Benzyl-4-(4-methylphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.